Cyclobutyl(furan-2-yl)methanamine
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Overview
Description
Cyclobutyl(furan-2-yl)methanamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound features a cyclobutyl group attached to a furan ring via a methanamine linkage. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(furan-2-yl)methanamine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the radical bromination of a methyl group followed by conversion to the corresponding phosphonate and subsequent reactions .
Industrial Production Methods: . These services ensure the compound is produced with high purity and consistency for research purposes.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(furan-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted derivatives and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl(furan-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclobutyl(furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to act on various receptors and enzymes, influencing biological processes such as enzyme inhibition and receptor modulation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar targets as other furan derivatives .
Comparison with Similar Compounds
(5-Phenylfuran-2-yl)methanamine: Shares a similar furan-based structure and is used in similar research applications.
(5-(Pyridin-3-yl)furan-2-yl)methanamine: Another furan derivative with comparable biological activities.
Uniqueness: Cyclobutyl(furan-2-yl)methanamine is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.
Biological Activity
Cyclobutyl(furan-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a cyclobutyl group attached to a furan ring, which is a five-membered aromatic structure containing oxygen. The unique combination of these moieties is believed to contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific biological targets, including receptors and enzymes. While detailed studies are still ongoing, preliminary findings suggest that it may act as an antagonist at certain adenosine receptors, particularly the A2A subtype, which is implicated in various physiological processes such as inflammation and neuroprotection .
Antagonistic Activity
Research indicates that derivatives of this compound exhibit significant antagonistic activity against the A2A adenosine receptor. For instance, one study reported an IC50 value of approximately 5.25 μM for a related compound, suggesting effective inhibition at low concentrations .
Analgesic Properties
The compound has also been studied for its analgesic properties. According to patent literature, this compound derivatives show promise in the development of analgesics and local anesthetics. These compounds are noted for their high affinity for sodium channels, which play a crucial role in pain signaling pathways .
Table 1: Summary of Biological Activities
Activity Type | Compound Derivative | IC50 (μM) | Reference |
---|---|---|---|
A2A Receptor Antagonism | Cyclobutyl derivative | 5.25 | |
Analgesic Potential | Furan derivatives | Varies | |
Antimicrobial Activity | Various derivatives | Ongoing |
Case Study: Analgesic Development
In a notable case study, researchers synthesized several derivatives of this compound to evaluate their analgesic effects. One derivative demonstrated a significant reduction in pain responses in animal models, indicating that modifications to the cyclobutyl and furan moieties could enhance therapeutic efficacy .
Toxicology and Safety Profile
While the biological activity is promising, understanding the safety profile is crucial. Initial assessments suggest that some derivatives may exhibit low toxicity; however, comprehensive toxicological evaluations are necessary to confirm these findings. It is essential to monitor potential adverse effects associated with prolonged use or high dosages .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
cyclobutyl(furan-2-yl)methanamine |
InChI |
InChI=1S/C9H13NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
InChI Key |
YBUKTUHQDKFMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CO2)N |
Origin of Product |
United States |
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